![molecular formula C15H11NO3 B1268039 N-Benzylisatoic anhydride CAS No. 35710-05-5](/img/structure/B1268039.png)
N-Benzylisatoic anhydride
Overview
Description
N-Benzylisatoic anhydride is a chemical compound with the molecular formula C15H11NO3 and a molecular weight of 253.25 . It is widely used in various fields of research and industry.
Synthesis Analysis
The synthesis of N-Benzylisatoic anhydride can be achieved through the reaction of isatoic anhydride and benzyl bromide in the presence of potassium carbonate in DMSO at room temperature . This reaction yields N-Benzylisatoic anhydride, which under hydrolysis yields 2-(N-Benzyl) amino benzoic acid .Molecular Structure Analysis
The molecular structure of N-Benzylisatoic anhydride consists of a benzene ring attached to an isatoic anhydride group . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
N-Benzylisatoic anhydride is known to produce byproducts when reacted with sodium hydride base . The yield of one of the byproducts was found to be greater than that of the desired product .Physical And Chemical Properties Analysis
N-Benzylisatoic anhydride has a molecular weight of 253.25 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Summary of Application: Isatoic anhydride derivatives are used in the synthesis of novel heterocyclic compounds. These compounds are synthesized through a multi-step process involving azo dye, ester, and hydrazide .
- Methods of Application: The synthesis involves the reaction of azo dye with concentrated sulfuric acid to form an ester. This ester is then reacted with 80% hydrazine hydrate to form a hydrazide. Further reactions of this hydrazide with various anhydrides result in cyclization facilitated by acetic acid, yielding six-membered heterocyclic compounds .
- Results or Outcomes: The synthesized compounds were characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1HNMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Elemental Analysis (CHNS) .
Synthesis of 1,8-Naphthalimide Derivatives
- Summary of Application: Isatoic anhydride derivatives are used in the synthesis of 1,8-Naphthalimide derivatives, which have been widely used as fluorescent molecules in biological, chemical, and medical fields .
- Methods of Application: The derivatives are synthesized via an aromatic nucleophilic substitution reaction .
- Results or Outcomes: The synthesized derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents. They also show high stability in different pH media, making them excellent labeling reagents in the biological system .
Safety And Hazards
properties
IUPAC Name |
1-benzyl-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-12-8-4-5-9-13(12)16(15(18)19-14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNZVRHSHRYPDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957121 | |
Record name | 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylisatoic anhydride | |
CAS RN |
35710-05-5 | |
Record name | 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35710-05-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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